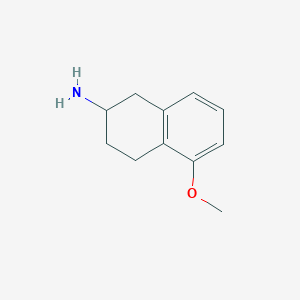

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHPGAYIYYGOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466831 | |

| Record name | 2-amino-5-methoxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4018-91-1 | |

| Record name | 2-Amino-5-methoxytetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4018-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-5-methoxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Section 1: Introduction and Strategic Importance

This compound is a crucial chemical intermediate in the field of medicinal chemistry. As a substituted tetralin-amine, its structural motif is a key component in a variety of pharmacologically active compounds, most notably those targeting the central nervous system. Its primary significance lies in its role as a precursor to potent dopamine receptor agonists. The synthesis of specific enantiomers of this amine is fundamental in the development of drugs for conditions such as Parkinson's disease and Restless Legs Syndrome, where dopaminergic pathways are implicated.[1][2]

This guide provides a comprehensive overview of the prevalent synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The primary synthetic approaches converge on the key intermediate, 5-methoxy-2-tetralone, which is then converted to the target amine via several distinct methods.

Section 2: Synthetic Pathways Overview

The synthesis of the target amine predominantly begins with commercially available precursors that are elaborated into the key intermediate, 5-methoxy-2-tetralone. From this ketone, the amine functionality is installed at the C2 position. The most common and industrially relevant strategies are outlined below.

Caption: Overview of synthetic pathways to the target amine.

Section 3: Synthesis of the Key Intermediate: 5-Methoxy-2-tetralone

The availability of 5-methoxy-2-tetralone is the critical juncture for the synthesis of the target amine. While 5-methoxy-1-tetralone is more commonly available, direct synthesis of the 2-tetralone isomer is often preferred for efficiency.[3]

Method A: From 3-Methoxyphenylacetic Acid

This modern approach involves a two-step process starting from 3-methoxyphenylacetic acid. The acid is first converted to its acid chloride, which then undergoes a Friedel-Crafts acylation with ethylene gas to form the cyclic ketone.[4][5]

Experimental Protocol:

-

Step 1: Synthesis of 3-Methoxyphenylacetyl chloride.

-

To a flask equipped with a condenser and dropping funnel, add 3-methoxyphenylacetic acid (1.0 eq).

-

Add N,N-dimethylformamide (DMF, catalytic amount) as a solvent.

-

Heat the mixture to 55°C in an oil bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

After the addition is complete, increase the temperature to 85°C and stir for 3 hours until the reaction is complete (monitored by TLC).

-

Remove excess thionyl chloride under reduced pressure. The crude 3-methoxyphenylacetyl chloride is purified by recrystallization from n-hexane.[5]

-

-

Step 2: Friedel-Crafts Acylation with Ethylene.

-

Dissolve the purified 3-methoxyphenylacetyl chloride (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the solution to a temperature between -10°C and 10°C.

-

Add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃, 1.1 eq), portion-wise while maintaining the temperature.

-

Bubble ethylene gas through the reaction mixture for 3-6 hours.

-

Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 5-methoxy-2-tetralone.[4]

-

Further purification can be achieved by reacting the crude product with saturated sodium bisulfite to form the adduct, which is then isolated and treated with sodium carbonate to regenerate the purified ketone.[5]

-

Section 4: Synthesis of the Target Amine from 5-Methoxy-2-tetralone

Once 5-methoxy-2-tetralone is obtained, the amine can be introduced using several established reductive amination techniques.

Route 1: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic and effective one-pot method for the reductive amination of ketones.[6] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures.[7][8]

Causality: Ammonium formate decomposes upon heating to provide ammonia (the nucleophile) and formic acid (the reducing agent). The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a hydride transfer from formate.

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Experimental Protocol:

-

Combine 5-methoxy-2-tetralone (1.0 eq) and ammonium formate (3.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 160-185°C and maintain for 6-12 hours. The reaction progress can be monitored by TLC.

-

After cooling, add water to the reaction mixture and make it basic with the addition of a strong base (e.g., 20% NaOH solution).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amine is then purified, typically by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Data Summary Table:

| Parameter | Value/Condition | Source |

| Reaction Type | Reductive Amination | [6] |

| Reagents | Ammonium Formate | [7] |

| Temperature | 160-185°C | [8] |

| Advantage | One-pot, simple reagents | [6] |

| Disadvantage | High temperature, potential byproducts | [9] |

Modern variations of this reaction utilize catalysts, such as Rhodium complexes, to achieve high yields at significantly lower temperatures (50-70°C), offering improved chemoselectivity.[9]

Route 2: Via Oxime Formation and Subsequent Reduction

This two-step approach provides a reliable alternative to high-temperature methods. The ketone is first converted to an oxime, which is a stable intermediate. The C=N bond of the oxime is then reduced to form the primary amine.

Experimental Protocol:

-

Step 1: Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one oxime.

-

Dissolve 5-methoxy-2-tetralone (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or pyridine (1.5 eq).

-

Heat the mixture to reflux for 1-3 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the solid, wash with water, and dry to yield the crude oxime, which can be used in the next step without further purification.

-

-

Step 2: Catalytic Hydrogenation of the Oxime.

-

Suspend the oxime (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.[10]

-

Place the reaction vessel under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.

-

Stir the reaction vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude amine.

-

Purify the product by column chromatography or salt formation as described previously.

-

Caption: Workflow for the synthesis of the amine via an oxime intermediate.

Section 5: Comparative Analysis and Conclusion

The choice of synthetic route for this compound depends on factors such as scale, available equipment, and cost.

| Route | Key Features | Advantages | Disadvantages |

| Leuckart-Wallach | One-pot from ketone | Operationally simple; inexpensive reagents. | Requires very high temperatures; can produce N-formyl byproducts. |

| Oxime Reduction | Two steps from ketone | Milder reaction conditions (for reduction); clean conversion. | Two distinct steps; use of H₂ gas requires specialized equipment. |

| Catalytic Leuckart | One-pot, catalyzed | High yields at much lower temperatures; high chemoselectivity. | Catalyst can be expensive.[9] |

For laboratory-scale synthesis, the oxime reduction pathway offers a reliable and clean method. For larger-scale industrial production, developing a catalytic reductive amination process, either via a modified Leuckart reaction or direct amination with ammonia and a heterogeneous catalyst, is often the most economically viable and efficient strategy. The synthesis starting from 3-methoxyphenylacetic acid represents a robust and scalable method for preparing the necessary 5-methoxy-2-tetralone intermediate.[4][5]

Section 6: References

-

ResearchGate. (2025). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methoxytetralone. PubChem. Available from: [Link]

-

Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone. Available from:

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

-

ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Available from: [Link]

-

PharmaCompass. (n.d.). (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Available from: [Link]

-

Google Patents. (n.d.). 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine. Available from:

-

Google Patents. (n.d.). CN113233964A - Synthesis method of 5-methoxy-2-tetralone. Available from:

-

Wikipedia. (n.d.). Leuckart reaction. Available from: [Link]

-

STAR Protocols. (n.d.). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. Available from: [Link]

-

PubMed. (n.d.). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Available from: [Link]

-

Chemie Brunschwig. (n.d.). Hydrogenation Catalysts. Available from: [Link]

-

Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. Available from:

-

Royal Society of Chemistry. (n.d.). Catalytic transfer hydrogenation of furfural using mechanically activated MgO as catalyst. RSC Publishing. Available from: [Link]

-

Pharmaffiliates. (n.d.). 101403-25-2 | (R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Available from: [Link]

-

MDPI. (2025). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

-

ResearchGate. (2025). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Available from: [Link]

-

Scribd. (n.d.). Leuckart Reaction. Available from: [Link]

-

Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. Eureka. Available from: [Link]

-

ChemSupply Australia. (n.d.). 5-Methoxy-1-tetralone >98.0%. Available from: [Link]

Sources

- 1. 1148154-91-9|(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 2. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 4. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 5. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]

chemical properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Core Scaffold in Neuropharmacology

This compound is a pivotal chemical entity within the landscape of medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent dopaminergic agents. Its rigid, fused-ring structure, combined with the electronic influence of the methoxy group and the reactive potential of the primary amine, makes it a versatile scaffold for developing compounds targeting the central nervous system (CNS).

The significance of this aminotetralin derivative is most prominently highlighted by its function as a precursor to Rotigotine , a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2][3] Understanding the chemical properties, synthesis, and reactivity of this compound is therefore fundamental for chemists and pharmacologists working to innovate within this therapeutic space. This guide provides a comprehensive technical overview of its core chemical characteristics, synthetic pathways, and pharmacological relevance, grounded in established scientific principles and methodologies.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| CAS Number | 52372-97-1[4] |

| Hydrochloride Salt MW | 213.70 g/mol [5] |

Part 1: Strategic Synthesis and Stereochemical Control

The synthesis of this compound is a well-documented process, with the primary challenge lying in achieving high yield and, critically, controlling stereochemistry, as pharmacological activity is often enantiomer-specific.[6]

Primary Synthetic Route: Reductive Amination

The most common and industrially viable pathway commences with 5-methoxy-2-tetralone.[1][7] This ketone serves as the electrophilic substrate for reductive amination. The causality here is straightforward: the ketone's carbonyl group is susceptible to nucleophilic attack by an amine source, forming a transient imine or enamine intermediate, which is then reduced in situ to the desired amine.

Workflow: Synthesis from 5-Methoxy-2-Tetralone

Caption: Reductive amination pathway.

Protocol: Enantioselective Synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

To illustrate the necessity of stereocontrol, the synthesis of a key Rotigotine precursor is detailed below. This process employs a chiral phosphoric acid catalyst to achieve high enantioselectivity.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-methoxy-2-tetralone in a suitable solvent (e.g., toluene), add propylamine.

-

Catalyst Introduction: Introduce a chiral phosphoric acid catalyst. The catalyst creates a chiral environment, favoring the formation of one enantiomer of the intermediate imine.

-

Reduction: Add a reducing agent, such as Hantzsch ester (HEH), which serves as a mild hydride source compatible with the catalytic system.[1]

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction, perform an aqueous work-up to remove the catalyst and unreacted reagents, and extract the product with an organic solvent.

-

Purification: Purify the resulting (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine via column chromatography or crystallization, often as a hydrochloride salt to improve stability and handling.

The choice of a chiral catalyst and a mild reductant is a self-validating system; it avoids the need for classical resolution of a racemic mixture with resolving agents like mandelic acid, thereby shortening the synthesis and improving the overall yield of the desired enantiomer.[1][6]

Alternative Synthetic Pathways

An alternative, multi-step synthesis starting from 2-naphthoic acid has been reported, involving steps such as bromination, esterification, Birch reduction, and Curtius rearrangement.[8] While this route can be effective, it is often longer and may result in a lower overall yield compared to the more direct reductive amination of the corresponding tetralone.[8]

Part 2: Spectroscopic and Physicochemical Characterization

Robust characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The physicochemical properties dictate its behavior in biological systems and formulation processes.

Physicochemical Data

The following table summarizes key physicochemical properties for N-propylated derivatives, which are closely related and well-documented.

| Property | Value | Significance |

| Boiling Point | 346.1 °C at 760 mmHg (Predicted for N-propyl)[3] | Indicates low volatility; relevant for purification and handling. |

| pKa | 10.26 ± 0.20 (Predicted for N-propyl)[3] | The basicity of the amine group is crucial for salt formation and receptor interaction. |

| LogP | 3.745 (Predicted for N-propyl)[2] | Suggests high lipophilicity, impacting solubility and ability to cross the blood-brain barrier. |

| Melting Point (HCl Salt) | 270.2-270.4 °C ((S)-N-propyl) | A sharp melting point is an indicator of purity for the crystalline salt form. |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic fingerprint.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (δ 6.5-7.2 ppm): Signals corresponding to the three protons on the substituted benzene ring. - Methoxy Group (δ ~3.8 ppm): A sharp singlet for the -OCH₃ protons. - Aliphatic Region (δ 1.5-3.5 ppm): Complex multiplets for the eight protons on the tetralin ring, including the methine proton at the C2 position adjacent to the amine. - Amine Protons (variable): A broad singlet for the -NH₂ protons, which can exchange with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-160 ppm range, including the carbon attached to the methoxy group. - Methoxy Carbon: A signal around δ 55 ppm. - Aliphatic Carbons: Signals in the δ 20-50 ppm range, corresponding to the CH and CH₂ groups of the saturated ring. |

| IR Spectroscopy | - N-H Stretch: A characteristic medium to weak absorption band around 3300-3400 cm⁻¹ for the primary amine. - C-H Stretch (Aromatic/Aliphatic): Bands just above and below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹. - C-O Stretch (Ether): A strong band in the 1250-1050 cm⁻¹ region.[9] |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 177. - Fragmentation: Common fragmentation patterns would involve the loss of the amine group or cleavage of the aliphatic ring. |

Part 3: Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its primary amine functionality, making it an ideal nucleophile for constructing more complex molecules.

Key Reactions

-

N-Alkylation: The amine readily undergoes alkylation with alkyl halides (e.g., bromopropane) or reductive amination with aldehydes/ketones to form secondary or tertiary amines. This is the cornerstone of its use in synthesizing N-substituted derivatives like N-propyl or N,N-dipropyl aminotetralins, which have shown potent dopaminergic activity.[1][6][10]

-

Salt Formation: As a base, it reacts with acids like hydrochloric acid (HCl) to form stable, crystalline hydrochloride salts.[5] This is standard practice in drug development to improve a compound's stability, solubility, and handling characteristics.

-

Acylation: Reaction with acyl chlorides or anhydrides yields amides. This can be a protective strategy or a step towards further functionalization.

Core Derivatization Pathways

Caption: From chemical precursor to therapeutic action.

Conclusion

This compound is more than a mere laboratory chemical; it is a foundational building block in the development of CNS-active pharmaceuticals. Its chemical properties—a nucleophilic amine on a rigid scaffold, modulated by a strategically placed methoxy group—provide an ideal starting point for constructing potent and selective receptor ligands. A thorough understanding of its synthesis, stereochemistry, reactivity, and spectroscopic signature is indispensable for any scientist or researcher aiming to innovate in the field of neuropharmacology and develop the next generation of treatments for neurological disorders.

References

-

ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4-Tetrahydro-2-Naphthoic Acid. Available at: [Link]

-

PubChem. * (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine*. National Center for Biotechnology Information. Available at: [Link]

-

LookChem. 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine. Available at: [Link]

-

PubChem. (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

SENOVA PHARMA. (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6. Available at: [Link]

-

LookChem. (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine) 101403-24-1. Available at: [Link]

-

Pharmaffiliates. 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine. Available at: [Link]

-

MySkinRecipes. (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Available at: [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 18(4), 362–365. Available at: [Link]

- Google Patents. CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

-

NIST. Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Sunway Pharm Ltd. 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Available at: [Link]

Sources

- 1. 1148154-91-9|(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 2. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]

- 3. lookchem.com [lookchem.com]

- 4. 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine - CAS:52372-97-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | C11H16ClNO | CID 12280574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 10. (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | C14H21NO | CID 10727609 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Abstract

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a rigid analogue of dopamine and serotonin, belonging to the 2-aminotetralin class of compounds. This structural class is renowned for its interaction with central monoaminergic systems, and its derivatives have been extensively explored as potent dopaminergic agonists. This guide provides a comprehensive analysis of the mechanism of action of this compound, synthesizing data from structurally related analogues to elucidate its primary molecular targets and downstream signaling cascades. We will explore its potent activity at dopamine receptors, a characteristic feature of its structural class, and discuss its potential interactions with the serotonergic system. This document is designed to serve as a foundational resource, detailing the causality behind experimental approaches used to characterize such compounds and providing field-proven protocols for their evaluation.

Introduction: The 2-Aminotetralin Scaffold

The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, particularly for targeting dopamine receptors. By incorporating the flexible ethylamine side chain of dopamine into a rigid tetralin ring system, these molecules adopt a constrained conformation that mimics the active state of dopamine at its receptor. The position of aromatic substituents and the nature of the substitution on the amino group critically determine the potency and selectivity for different dopamine and serotonin receptor subtypes.

This compound is the parent compound for a range of pharmacologically active agents. Its N-propylated derivative, for instance, is a key intermediate in the synthesis of Rotigotine, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] The dopaminergic activity of this class is well-documented, with studies demonstrating that N,N-dipropyl analogues of the closely related 5-hydroxy-2-aminotetralin are potent central dopamine receptor agonists.[2] This guide will, therefore, focus on the high probability of this compound acting as a direct dopamine receptor agonist, while also considering potential cross-reactivity with serotonin receptors.

Primary Mechanism of Action: Dopamine Receptor Agonism

The primary mechanism of action for 2-aminotetralin derivatives is agonism at central dopamine receptors. The structural similarity to dopamine allows these compounds to bind to and activate these G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that regulate neuronal activity.

Interaction with D2-like Receptors (D2, D3, D4)

The most prominent activity of this class of compounds is typically observed at the D2-like family of dopamine receptors. These receptors are coupled to Gi/o proteins. Agonist binding leads to the dissociation of the G-protein subunits, resulting in:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly modulate the activity of ion channels, notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release.

Derivatives like Rotigotine show high affinity for D3 and D2 receptors.[1] It is highly probable that this compound shares this characteristic profile.

Caption: D2-like receptor signaling pathway activated by a 2-aminotetralin agonist.

Interaction with D1-like Receptors (D1, D5)

While often less potent at D1-like receptors, some 2-aminotetralins also exhibit agonist activity at this family. D1-like receptors are coupled to Gs/olf proteins. Their activation has the opposite effect of D2-like receptors:

-

Activation of Adenylyl Cyclase: The Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

-

PKA Activation: Elevated cAMP activates Protein Kinase A (PKA), which goes on to phosphorylate numerous downstream targets, altering gene expression and protein function.

A comprehensive receptor binding profile is necessary to determine the selectivity of this compound for D2-like versus D1-like receptors.

Secondary/Potential Mechanism: Serotonergic Activity

Many dopaminergic ligands exhibit some degree of affinity for serotonin (5-HT) receptors due to the structural similarities between the monoamine neurotransmitters. The 5-methoxy group, in particular, is a common feature in potent serotonergic compounds, such as 5-MeO-DMT.

Potential Interaction with 5-HT1A and 5-HT2A Receptors

Structurally related tryptamines, such as 5-MeO-DMT, are potent agonists at both 5-HT1A and 5-HT2A receptors.[3][4][5]

-

5-HT1A Receptor: Like the D2 dopamine receptor, the 5-HT1A receptor is coupled to Gi/o proteins. Its activation leads to neuronal hyperpolarization via GIRK channel activation and inhibition of adenylyl cyclase.

-

5-HT2A Receptor: This receptor is coupled to Gq/11 proteins. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

While the aminotetralin core favors dopamine receptor binding, the 5-methoxy substitution warrants a thorough investigation of its activity at key serotonin receptors. The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT2A receptor activation and could be used to assess this potential activity in vivo.[6]

Caption: Gq-protein signaling via the 5-HT2A receptor, a potential secondary target.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of standardized in vitro and in vivo assays are required. The following protocols represent a self-validating system for determining receptor affinity and functional activity.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for a panel of monoamine receptors (e.g., D1, D2, D3, 5-HT1A, 5-HT2A).

Causality: This assay quantifies the direct interaction between the compound and the receptor protein. By using a radiolabeled ligand with known high affinity for the target site, we can measure the concentration of the test compound required to displace 50% of the radioligand (IC50). This value is then converted to the inhibition constant (Ki), an intrinsic measure of affinity.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest (e.g., rat striatal tissue for D2 receptors) in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in a fresh assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Assay Buffer

-

A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-SCH23390 for D1).

-

A range of concentrations of the test compound (this compound).

-

For non-specific binding (NSB) wells, add a high concentration of a known non-labeled antagonist (e.g., Haloperidol).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (potency and efficacy) of the compound as an agonist, antagonist, or inverse agonist at Gi/o- or Gq-coupled receptors.

Causality: Agonist binding to a GPCR catalyzes the exchange of GDP for GTP on the Gα subunit, which is the first step in G-protein activation. This assay uses a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, which binds irreversibly to activated G-proteins. The amount of incorporated radioactivity is directly proportional to the degree of receptor activation by the agonist.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.

-

Assay Setup: In a 96-well plate, add:

-

Assay Buffer containing GDP (to ensure G-proteins are in an inactive state).

-

A range of concentrations of the test compound.

-

For antagonist mode, add a fixed concentration of a known agonist plus a range of test compound concentrations.

-

Cell membranes.

-

-

Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Termination & Harvesting: Stop the reaction and harvest the contents onto filter mats as described previously.

-

Quantification & Analysis: Measure the incorporated radioactivity via scintillation counting. Plot the data as a concentration-response curve to determine the EC50 (potency) and Emax (maximum effect relative to a standard full agonist).

Summary of Pharmacological Profile

Based on the extensive literature on the 2-aminotetralin class, the expected pharmacological profile of this compound is summarized below. These values are illustrative and require experimental validation.

| Receptor Target | Expected Affinity (Ki) | Expected Functional Activity |

| Dopamine D2 | 1 - 50 nM | Agonist |

| Dopamine D3 | 1 - 20 nM | Agonist |

| Dopamine D1 | 50 - 500 nM | Agonist / Weak Partial Agonist |

| Serotonin 5-HT1A | 20 - 200 nM | Agonist |

| Serotonin 5-HT2A | 100 - 1000 nM | Agonist / Weak Partial Agonist |

| SERT/NET/DAT | > 1000 nM | Weak Inhibitor / Inactive |

Conclusion

This compound is a structurally rigid molecule poised for potent interaction with the central dopamine system. Its mechanism of action is predicted to be primarily driven by direct agonism at D2-like dopamine receptors (D2 and D3), leading to the modulation of intracellular cAMP levels and ion channel activity. The presence of the 5-methoxy group suggests a secondary potential for interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A, which warrants thorough investigation. The experimental protocols outlined in this guide provide a robust framework for definitively characterizing its binding affinity and functional efficacy, paving the way for a deeper understanding of its therapeutic potential and translational applications in neuroscience drug discovery.

References

-

Riga, M., et al. (2018). The Serotonin Hallucinogen 5-MeO-DMT Alters Cortico-Thalamic Activity in Freely Moving Mice: Regionally-selective Involvement of 5-HT1A and 5-HT2A Receptors. Neuropharmacology, 142, 219-230. [Link]

-

Oztaskin, N., et al. (2009). An Alternative and Straightforward Synthesis of Dopaminergic 5–Methoxy–1,2,3,4–tetrahydronaphthalen–2–amine. Synthetic Communications, 39(16), 2940-2947. [Link]

-

Páleníček, T., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Translational Psychiatry, 14(1), 123. [Link]

-

Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666. [Link]

-

Warren, A. L., et al. (2024). How psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. Nature. [Link]

-

LookChem. (n.d.). (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine. [Link]

-

McDermed, J. D., et al. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549. [Link]

-

Kim, D. J., et al. (2019). 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex. Behavioural Brain Research, 359, 828-835. [Link]

-

Davis, A. K., et al. (2021). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Psychopharmacology, 35(6), 621-634. [Link]

-

CaaMTech. (2022). 5-MeO-DMT Analog Research Unveils Serotonin 2A Receptor Modulation. [Link]

-

Wikipedia. (n.d.). 5-MeO-DMT. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The serotonin hallucinogen 5-MeO-DMT alters cortico-thalamic activity in freely moving mice: Regionally-selective involvement of 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminotetralin Scaffold: A Journey from Serendipity to Precision Neuromodulators

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Privileged Scaffold

The 2-aminotetralin (2-AT) core, a deceptively simple fusion of a cyclohexane and a benzene ring bearing an amino group, represents a cornerstone in the history of neuropharmacology. Initially conceived as a conformationally restricted analog of phenethylamine, this scaffold has proven to be a remarkably versatile platform for the development of potent and selective ligands for a multitude of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. This guide will traverse the history of 2-aminotetralin compounds, from their initial synthesis to their evolution into sophisticated clinical candidates and indispensable research tools. We will delve into the synthetic strategies that have enabled the exploration of their chemical space, the intricate structure-activity relationships that govern their pharmacological profiles, and the clinical milestones that have validated their therapeutic potential.

The Genesis of a Scaffold: Early Synthesis and the Rigid Analog Concept

The story of 2-aminotetralin is rooted in the early 20th-century exploration of sympathomimetic amines. The fundamental hypothesis that drove its creation was the "rigid analog" concept: by locking the flexible side chain of neurotransmitters like dopamine and norepinephrine into a cyclic structure, one could probe the bioactive conformation required for receptor interaction. The 2-aminotetralin structure essentially represents the extended conformation of phenethylamines, a conformation long believed to be favorable for dopaminergic activity.[1]

While the precise first synthesis of the unsubstituted 2-aminotetralin is a matter of historical record within early chemical literature, the widespread investigation of its derivatives for pharmacological activity began in earnest in the mid-20th century. A seminal 1975 paper by McDermed, McKenzie, and Phillips detailed the synthesis of a series of N-substituted and ring-substituted 2-aminotetralins, laying the groundwork for future exploration.[1] Their work established that dopaminergic activity was inherent to the 2-dialkylaminotetralin structure and could be significantly enhanced by substitution on the aromatic ring.[1]

Experimental Protocol: Foundational Synthesis of 2-Aminotetralins from β-Tetralones

The classical approach to the 2-aminotetralin scaffold, as described in early literature, relies on the reductive amination of a β-tetralone intermediate. This versatile method allows for the introduction of various substituents on the amine nitrogen.

Objective: To synthesize N,N-dipropyl-2-aminotetralin, a representative example of a dopaminergic 2-aminotetralin.

Materials:

-

β-Tetralone

-

n-Propylamine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (ethanolic solution)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve β-tetralone (1.0 eq) in methanol. Add n-propylamine (2.5 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Extraction: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add diethyl ether and a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude N,N-dipropyl-2-aminotetralin as an oil.

-

Purification (Optional): The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding an ethanolic solution of hydrochloric acid until precipitation is complete. The resulting solid can be collected by filtration and dried.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful reductive amination and the integrity of the 2-aminotetralin core.

The Dopaminergic Era: Targeting Parkinson's Disease and Schizophrenia

The initial pharmacological interest in 2-aminotetralins was heavily focused on their interaction with dopamine receptors, driven by the need for new treatments for Parkinson's disease (dopamine deficiency) and schizophrenia (dopamine hyperactivity).

Structure-Activity Relationships at Dopamine Receptors

Early research quickly established key structure-activity relationships (SAR) for dopamine receptor agonism:

-

Aromatic Hydroxylation: The position of hydroxyl groups on the aromatic ring is critical for activity. The 5,6-dihydroxy substitution pattern was found to be the most potent potentiating group for dopaminergic activity, mimicking the catechol structure of dopamine itself.[1] In contrast, 5,7-dihydroxy derivatives were found to be less potent dopaminergic agents.[2]

-

N-Alkylation: The nature of the substituents on the nitrogen atom significantly influences potency and selectivity. Dialkylamino substitutions, particularly with two propyl groups (as in the prototypical agonist 8-OH-DPAT), were found to be highly productive for dopamine receptor agonism.[1]

These SAR studies were instrumental in the development of key research tools and clinical candidates. The understanding that the 2-aminotetralin scaffold could rigidly present the key pharmacophoric elements of dopamine in a specific spatial arrangement was a significant breakthrough.

Clinical Translation: The Case of Rotigotine

A prominent clinical success story for the 2-aminotetralin class is Rotigotine , a non-ergoline dopamine agonist approved for the treatment of Parkinson's disease and restless legs syndrome.[3][4] Administered via a transdermal patch, Rotigotine provides continuous drug delivery, which is particularly beneficial in managing the motor fluctuations associated with Parkinson's disease.[3]

Clinical trials have demonstrated the efficacy of Rotigotine in improving motor symptoms in both early and advanced stages of Parkinson's disease.[4][5] Common adverse events are typical of dopamine agonists and include application site reactions, nausea, and somnolence.[4]

The development of Rotigotine showcases the successful translation of the fundamental 2-aminotetralin concept from a research tool to a clinically effective therapeutic agent.

Data Presentation: Comparative Binding Affinities of Dopaminergic 2-Aminotetralins

| Compound | D₁ Receptor (Kᵢ, nM) | D₂ Receptor (Kᵢ, nM) | D₃ Receptor (Kᵢ, nM) | Reference(s) |

| Dopamine | ~1000-3000 | ~200-1000 | ~20-100 | [6] |

| Rotigotine | 224 | 13.5 | 4.6 | [6] |

| 5,6-ADTN | ~150 | ~30 | - | [1] |

| 7-OH-DPAT | >10000 | 2.5 | 0.7 | [6] |

| (+)UH 232 | >10000 | 28 | 8 | [6] |

Kᵢ values are approximate and can vary depending on the assay conditions. This table is for comparative purposes.

The Serotonergic Renaissance: Probing the 5-HT₁A Receptor and Beyond

In the 1980s, the focus of 2-aminotetralin research expanded dramatically with the discovery of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) as a potent and selective 5-HT₁A receptor agonist.[7][8] This discovery was a watershed moment, providing the scientific community with an invaluable tool to dissect the physiological and behavioral roles of the 5-HT₁A receptor.

8-OH-DPAT: The Prototypical 5-HT₁A Agonist

8-OH-DPAT became the gold standard for studying 5-HT₁A receptor function, leading to a deeper understanding of its role in anxiety, depression, and other neuropsychiatric disorders.[7] Its development was a direct result of the systematic exploration of the 2-aminotetralin scaffold, demonstrating that subtle structural modifications could dramatically shift receptor selectivity from the dopamine to the serotonin system.

Experimental Protocol: Synthesis of 8-OH-DPAT

The synthesis of 8-OH-DPAT involves several key steps, starting from 1,7-dihydroxynaphthalene.

Objective: To synthesize (±)-8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).

Materials:

-

1,7-Dihydroxynaphthalene

-

Dimethyl sulfate

-

Sodium metal

-

Liquid ammonia

-

Ethanol

-

Oxalic acid

-

n-Propylamine

-

Sodium cyanoborohydride

-

Propionyl chloride

-

Lithium aluminum hydride

-

Hydrobromic acid (48%)

Step-by-Step Methodology:

-

Methylation: Methylate 1,7-dihydroxynaphthalene using dimethyl sulfate to obtain 1,7-dimethoxynaphthalene.

-

Birch Reduction: Perform a Birch reduction on 1,7-dimethoxynaphthalene using sodium metal in liquid ammonia and ethanol to yield 8-methoxy-2-tetralone.

-

Reductive Amination (Primary Amine): React 8-methoxy-2-tetralone with n-propylamine and sodium cyanoborohydride to form 8-methoxy-2-(n-propylamino)tetralin.

-

Acylation: Acylate the secondary amine with propionyl chloride to yield the corresponding propionamide.

-

Reduction (Amide to Amine): Reduce the amide using lithium aluminum hydride to give (±)-8-methoxy-2-(N,N-dipropylamino)tetralin.

-

Demethylation: Cleave the methyl ether using a strong acid, such as 48% hydrobromic acid, to yield (±)-8-hydroxy-2-(N,N-dipropylamino)tetralin (8-OH-DPAT).

-

Purification and Resolution: The racemic product can be purified by chromatography. Enantiomeric resolution can be achieved using chiral chromatography if the individual enantiomers are desired.

Causality in Experimental Choices: The Birch reduction is a critical step to selectively reduce one of the aromatic rings, leading to the tetralone core. The two-step N-alkylation (reductive amination followed by acylation and reduction) is a robust method to introduce two identical alkyl groups onto the nitrogen atom. Finally, ether cleavage is necessary to unmask the phenolic hydroxyl group, which is crucial for 5-HT₁A receptor binding.

Modern Frontiers: 5-Substituted-2-Aminotetralins (5-SATs)

More recently, drug discovery efforts have focused on a new class of analogs, the 5-substituted-2-aminotetralins (5-SATs).[9][10] These compounds have shown high affinity and selectivity for specific serotonin receptor subtypes, including 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors.[9][10] The development of 5-SATs represents a shift towards a structure-based design approach, leveraging computational modeling and a deeper understanding of receptor-ligand interactions to achieve desired pharmacological profiles.[9][10]

This research has led to the identification of ligands with unique properties, such as biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others.[11] This concept holds immense therapeutic promise, as it could lead to drugs with more targeted effects and fewer side effects.

Data Presentation: Comparative Binding Affinities of Serotonergic 2-Aminotetralins

| Compound | 5-HT₁A Receptor (Kᵢ, nM) | 5-HT₁B Receptor (Kᵢ, nM) | 5-HT₁D Receptor (Kᵢ, nM) | Reference(s) |

| Serotonin (5-HT) | ~2.5 | ~5.0 | ~10 | [10] |

| 8-OH-DPAT | ~1.0 | ~300 | ~200 | [7][8] |

| Buspirone | ~15 | ~2000 | ~1000 | [9] |

| (2S)-5-PAT | 20.4 | 44.5 | 1.8 | [10] |

| (2S)-FPT | 10.3 | 2.3 | 0.3 | [10] |

Kᵢ values are approximate and can vary depending on the assay conditions. This table is for comparative purposes.

Signaling Pathways and Mechanisms of Action

The therapeutic effects and research applications of 2-aminotetralin compounds are a direct consequence of their ability to modulate specific GPCR signaling pathways.

Dopamine D₂-like Receptor Signaling

Dopamine D₂-like receptors (D₂, D₃, and D₄) are canonically coupled to the Gαi/o family of G-proteins.[2][12] Agonism at these receptors, as is the case with Rotigotine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][12] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability and gene expression.

Serotonin 5-HT₁A Receptor Signaling

Similar to D₂-like receptors, the 5-HT₁A receptor is also coupled to Gαi/o proteins.[13][14] Therefore, agonists like 8-OH-DPAT also inhibit adenylyl cyclase and reduce cAMP levels.[13][14] Additionally, the Gβγ subunits released upon G-protein activation can directly modulate the activity of ion channels, most notably G-protein-gated inwardly rectifying potassium (GIRK) channels.[15] Activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuron, resulting in an inhibitory effect on neuronal firing. This is a key mechanism for the effects of 5-HT₁A autoreceptor agonists in the raphe nuclei.

Conclusion and Future Directions

The journey of 2-aminotetralin compounds from simple rigid analogs to sophisticated, clinically approved drugs and high-precision research tools is a testament to the power of medicinal chemistry and the enduring value of a "privileged scaffold." The ability of this core structure to be decorated with a wide array of substituents has allowed for the fine-tuning of its pharmacological properties, leading to agents with remarkable potency and selectivity for a range of important neurological targets.

The future of 2-aminotetralin research is bright. The advent of structure-based drug design, coupled with a deeper understanding of GPCR signaling, is enabling the development of next-generation ligands with novel mechanisms of action, such as biased agonism and allosteric modulation. These new compounds hold the potential to offer improved therapeutic profiles with enhanced efficacy and reduced side effects for a host of challenging neurological and psychiatric disorders. The 2-aminotetralin story is far from over; it is a continuously evolving narrative of chemical innovation and pharmacological discovery.

References

-

Rotigotine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link].

- Randomized, blind, controlled trial of transdermal rotigotine in early Parkinson disease. Neurology. 2007;68(4):272-276. doi:10.1212/01.wnl.0000252442.37359.5a

-

Randomized, blind, controlled trial of transdermal rotigotine in early Parkinson disease. Neurology. 2007;68(4):272-276. Available at: [Link].

-

Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. ResearchGate. Available at: [Link].

- McGlynn R, et al. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chem Neurosci. 2024;15(2):357-370. doi:10.1021/acschemneuro.3c00658

-

Long-term effects of transdermal rotigotine in patients with early PD. BioWorld. 2005. Available at: [Link].

- A process for the preparation of rotigotine.

- Tang D, et al. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Org Biomol Chem. 2024;22(19):3821-3825. doi:10.1039/d4ob00388a

- Cannon JG, et al. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. J Med Chem. 1982;25(12):1442-1446. doi:10.1021/jm00354a009

-

Schematic representation of dopamine signaling pathway. ResearchGate. Available at: [Link].

- McDermed JD, McKenzie GM, Phillips AP. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. J Med Chem. 1975;18(4):362-367. doi:10.1021/jm00238a008

- Gα Protein Signaling Bias at Serotonin 1A Receptor. J Pharmacol Exp Ther. 2022;382(3):263-273. doi:10.1124/jpet.122.001150

- The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. Br J Pharmacol. 1999;127(5):1065-1072. doi:10.1038/sj.bjp.0702663

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. Available at: [Link].

- Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand. J Med Chem. 1993;36(21):3161-3165. doi:10.1021/jm00073a016

-

8-OH-DPAT. Grokipedia. Available at: [Link].

-

Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. ResearchGate. Available at: [Link].

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. Available at: [Link].

-

Dopamine Receptor Affinity for Antagonists. ResearchGate. Available at: [Link].

-

Gα protein signaling bias at 5-HT1A receptor. ResearchGate. Available at: [Link].

-

Gα Protein Signaling Bias at Serotonin 1A Receptor. OmicsDI. Available at: [Link].

-

Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. ResearchGate. Available at: [Link].

-

2-Aminotetralin. Wikipedia. Available at: [Link].

-

Developing drugs for Parkinson's disease. D4 Pharma. 2021. Available at: [Link].

- Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angew Chem Int Ed Engl. 2021;60(46):24456-24460. doi:10.1002/anie.202110321

-

8-OH-DPAT. Wikipedia. Available at: [Link].

-

The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. Available at: [Link].

- Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment. Pharmacol Ther. 2023;251:108539. doi:10.1016/j.pharmthera.2023.108539

- 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. 2023;28(2):735. doi:10.3390/molecules28020735

- Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt.

-

2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link].

-

What drugs are in development for Parkinson Disease? Patsnap Synapse. 2025. Available at: [Link].

-

Advances in Drug Development for Parkinson's Disease: Present Status. ResearchGate. Available at: [Link].

- Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update. J Parkinsons Dis. 2024;14(4):533-546. doi:10.3233/JPD-240108

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. 2020;25(21):4938. doi:10.3390/molecules25214938

Sources

- 1. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ROTIGOTINE synthesis - chemicalbook [chemicalbook.com]

- 5. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. grokipedia.com [grokipedia.com]

- 8. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 9. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]

- 10. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dopamine D2-Like Receptor Family Signaling Pathways | R&D Systems [rndsystems.com]

- 13. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

structural analogs of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

An In-depth Technical Guide to the Structural Analogs of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminotetralin (2-AT) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous centrally active agents targeting monoamine receptors. This compound (5-MeO-THN) represents a key member of this class, acting both as a pharmacologically active molecule and a critical synthetic intermediate for more complex analogs. This guide provides a comprehensive technical overview of the structural analogs of 5-MeO-THN, with a focus on synthesis strategies, structure-activity relationships (SAR), and pharmacological profiles at key serotonin and adrenergic receptors. We delve into the causal reasoning behind experimental design, from synthetic route selection to the interpretation of in vitro assay data, offering field-proven insights for professionals in drug discovery and development.

The 2-Aminotetralin Core: A Versatile Scaffold for CNS Targets

The 2-aminotetralin framework is essentially a conformationally restricted analog of phenethylamine, a core motif in many endogenous neurotransmitters and psychoactive compounds.[1] This rigidity reduces the number of possible conformations, which can lead to higher receptor affinity and selectivity compared to more flexible molecules. The core scaffold presents three primary points for chemical modification, each profoundly influencing the pharmacological outcome:

-

The Aromatic Ring (C5-C8): Substitution on the phenyl ring, particularly at the C5 and C8 positions, directly modulates interactions within the orthosteric binding pockets of target receptors. The 5-methoxy group of the parent topic is a key hydrogen bond acceptor and influences electronic properties.

-

The Aliphatic Ring: While less commonly modified, alterations to the tetralin ring can affect the molecule's overall shape and lipophilicity.

-

The C2-Amine Group: The basicity and steric bulk of the amine are critical. The protonated amine forms a crucial ionic bond with a conserved aspartate residue in transmembrane domain 3 (TM3) of most aminergic G-protein coupled receptors (GPCRs).[2] N-alkylation (e.g., dimethyl, dipropyl) significantly alters receptor selectivity and functional activity.

The primary focus of this guide will be on the 5-substituted-2-aminotetralin (5-SAT) chemotype, a class of compounds that has been extensively studied for its potent and often selective activity at serotonin (5-HT) and adrenergic receptors.[2][3]

Synthetic Strategies: From Tetralone to Bioactive Amines

The synthesis of 2-aminotetralin analogs is a well-established field, with the most common and versatile approach being the reductive amination of a corresponding 2-tetralone precursor. This strategy allows for the late-stage introduction of the crucial amine moiety, enabling the creation of diverse analog libraries.

General Synthesis Workflow

The archetypal synthesis begins with a substituted 2-tetralone, such as 5-methoxy-2-tetralone.[4][5] The subsequent reductive amination is the cornerstone of the process.

-

Causality of Experimental Choice: Reductive amination is preferred over methods like Curtius or Hofmann rearrangements from a corresponding carboxylic acid[6] because it allows for direct installation of various N-alkyl groups in a single, efficient step. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often favored over sodium cyanoborohydride (NaBH₃CN) due to its milder nature and reduced toxicity, which is a key consideration in a drug development setting.

Caption: General workflow for synthesizing 2-aminotetralin analogs.

Achieving Stereoselectivity

Pharmacological activity at aminergic receptors is highly stereospecific, with the (S)-enantiomer of 2-aminotetralins typically exhibiting significantly higher affinity than the (R)-enantiomer.[2][7] Therefore, controlling stereochemistry is paramount.

-

Chiral Resolution: A classical approach involves synthesizing the racemate and then separating the enantiomers using a chiral acid (e.g., tartaric acid) to form diastereomeric salts that can be separated by crystallization. This method is robust but results in a theoretical maximum yield of 50% for the desired enantiomer.

-

Asymmetric Synthesis: A more modern and efficient strategy employs biocatalysis. Transaminase (TAm) enzymes can convert a prochiral ketone directly into a chiral amine with high enantiomeric excess (ee).[8]

-

Expertise in Practice: The selection of a transaminase is an empirical process, requiring screening of an enzyme panel against the specific tetralone substrate.[8] The choice of amine donor (e.g., isopropylamine) is also crucial as it drives the reaction equilibrium towards the product. This enzymatic approach is highly valued in pharmaceutical development for its efficiency, high stereoselectivity, and environmentally benign ("green") reaction conditions.

Pharmacological Profile & Structure-Activity Relationships (SAR)

The biological activity of 5-MeO-THN analogs is primarily defined by their interactions with serotonin and, to a lesser extent, adrenergic and dopamine receptors. The interplay of substitutions at the C5 and C2 positions dictates receptor affinity, selectivity, and functional efficacy (i.e., whether the compound is a full agonist, partial agonist, or antagonist).

Serotonin (5-HT) Receptor Interactions

The 5-HT₁ receptor subfamily (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁D) and the 5-HT₂ₐ receptor are the most relevant targets for this compound class.[2][9]

-

5-HT₁ₐ Receptor: This receptor is a major target for anxiolytic and antidepressant drugs. Many 2-aminotetralin derivatives, including the classic agonist 8-OH-DPAT, are potent 5-HT₁ₐ agonists. The 5-methoxy group in our parent structure can act as a bioisostere for the 5-hydroxyl group of serotonin itself, forming a key hydrogen bond with a serine residue (Ser5.43) in the 5-HT₂ₐ receptor binding pocket, a similar interaction is plausible at other 5-HT subtypes.[10]

-

5-HT₁ₑ/₁D Receptors: These receptors are implicated in migraine pathophysiology and CNS regulation. 5-substituted 2-aminotetralins (5-SATs) often show high affinity for these subtypes.[2][7]

-

Structure-Activity Relationship (SAR) Insights:

-

C5-Substituent: Replacing the 5-methoxy group with larger aromatic systems (e.g., phenyl, naphthyl) can dramatically alter the selectivity profile. For instance, a C5-naphthyl substituent leads to high affinity at 5-HT₁ₑ and 5-HT₁D receptors but low affinity at the 5-HT₁ₐ receptor.[2]

-

C2-Amine Substituent: The size of the N-alkyl groups is a critical determinant of 5-HT₁ₐ versus 5-HT₁ₑ/₁D selectivity. Smaller groups (e.g., N,N-dimethyl) tend to favor 5-HT₁ₑ/₁D, while larger groups (e.g., a pyrrolidine ring) can increase affinity and potency at the 5-HT₁ₐ receptor.[2] This is rationalized by the presence of a larger space between transmembrane helices 3 and 7 in the 5-HT₁ₐ receptor, which can accommodate bulkier substituents.[2]

-

Stereochemistry: For 5-SATs, there is a consistent and strong preference for the (2S)-enantiomer at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁D receptors, often by 50-fold or more.[2][7]

-

Caption: Key structure-activity relationships for 2-aminotetralins.

Adrenergic Receptor Interactions

The 2-aminotetralin scaffold also confers significant activity at α-adrenergic receptors, particularly the α₂ₐ and α₂C subtypes, which are involved in regulating neurotransmitter release and are targets for treating conditions like ADHD.[3]

-

SAR Insights:

-

Substituted 2-aminotetralins are potent and selective agonists at postjunctional α₁ receptors, with substitution at both the C5 and C8 positions being optimal for potency.[11]

-

Interestingly, some 5-SAT analogs exhibit a novel pharmacological profile: they act as partial agonists at the α₂ₐ receptor while simultaneously functioning as inverse agonists at the α₂C receptor.[3][7] This functional selectivity is highly desirable, as α₂ₐ activation is considered therapeutically beneficial while α₂C activation may be detrimental in some cognitive contexts.[3]

-

Comparative Pharmacological Data

The following table summarizes publicly available binding affinity data (Ki, nM) for representative 2-aminotetralin analogs. Lower Ki values indicate higher binding affinity.

| Compound | C5-Substituent | C2-Substituent | 5-HT₁ₐ Ki (nM) | 5-HT₁ₑ Ki (nM) | 5-HT₁D Ki (nM) | α₂ₐ Ki (nM) | α₂C Ki (nM) | Reference |

| FPT ((2S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine) | 2'-Fluorophenyl | -N(CH₃)₂ | 11 | 5.1 | 2.5 | 4.6 | 1.9 | [2][3] |

| CPT ((2S)-5-(2'-chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine) | 2'-Chlorophenyl | -N(CH₃)₂ | 25 | 5.1 | 4.6 | 13 | 2.2 | [2][3] |

| NAP ((2S)-5-naphthyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine) | 1-Naphthyl | -N(CH₃)₂ | 700 | 10 | 7.1 | 21 | 3.8 | [2][3] |

| PFPT ((2S)-5-(2'-fluorophenyl)-2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalene) | 2'-Fluorophenyl | Pyrrolidinyl | 1.1 | 11 | 11 | 1.7 | 0.7 | [2][3] |

Data synthesized from cited sources. Exact values may vary based on experimental conditions.

Self-Validating Experimental Protocols

Trustworthiness in research stems from robust, reproducible, and self-validating protocols. Below are representative methodologies for the synthesis and characterization of these analogs.

Protocol: Synthesis of (S)-5-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

This protocol details a stereoselective synthesis using a transaminase.

Objective: To synthesize the title compound in high enantiomeric excess.

Materials:

-

5-Methoxy-2-tetralone

-

(S)-selective transaminase enzyme

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Phosphate buffer (pH 7.5)

-

Ethyl acetate (extraction solvent)

-

Anhydrous Magnesium Sulfate (drying agent)

-

HCl in diethyl ether (for salt formation)

Procedure:

-

Enzyme Reaction Setup: In a temperature-controlled vessel, dissolve 5-methoxy-2-tetralone (1.0 eq) in phosphate buffer. Add the transaminase enzyme, PLP cofactor (1 mol%), and isopropylamine (5-10 eq).

-

Reaction Execution: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) for 24-48 hours.

-

Self-Validation (Monitoring): Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting ketone and the appearance of the product amine.

-

Workup: Once the reaction is complete, adjust the pH to >10 with 1M NaOH to ensure the amine is in its free base form. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine as an oil.

-

Characterization & Validation:

-

Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the target structure.

-

Determine the enantiomeric excess (ee) using chiral HPLC. A successful synthesis will yield an ee of >98%.

-

-

Salt Formation (for Stability): Dissolve the purified amine free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt. Filter and dry the solid product.

Protocol: In Vitro Radioligand Binding Assay (5-HT₁ₐ Receptor)

This protocol determines the binding affinity (Ki) of a test compound.

Objective: To quantify the affinity of an analog for the human 5-HT₁ₐ receptor.

Principle: The assay measures the ability of a test compound to compete with a known high-affinity radioligand (e.g., [³H]8-OH-DPAT) for binding to the receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

-

[³H]8-OH-DPAT (radioligand)

-

Test compound (analog) and Serotonin (positive control)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates and a cell harvester

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Plate Setup: To each well of a 96-well plate, add:

-

Assay buffer

-

Cell membranes (protein concentration optimized, e.g., 10-20 µ g/well )

-

[³H]8-OH-DPAT at a concentration near its Kd value (e.g., 1 nM)

-

Test compound at 10-12 different concentrations (e.g., 0.01 nM to 10 µM)

-

-

Controls (Self-Validation):

-

Total Binding: Wells containing buffer, membranes, and radioligand only.

-

Non-Specific Binding (NSB): Wells containing buffer, membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM Serotonin) to saturate all specific binding sites.

-

-

Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the wells through the filter plates using a cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand.

-

Counting: Add scintillation cocktail to each filter and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Functional Assay (cAMP Accumulation)

This protocol determines the functional activity (e.g., agonist, antagonist) of a compound at a Gαi-coupled receptor like 5-HT₁ₐ.

Objective: To measure the ability of an analog to inhibit forskolin-stimulated cAMP production.

Principle: 5-HT₁ₐ receptors couple to the inhibitory G-protein, Gαi, which inhibits the enzyme adenylyl cyclase. Agonist binding reduces cAMP levels.[12] This assay measures the compound's ability to produce this effect.

Materials:

-